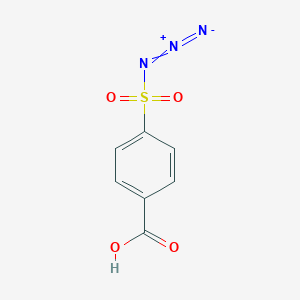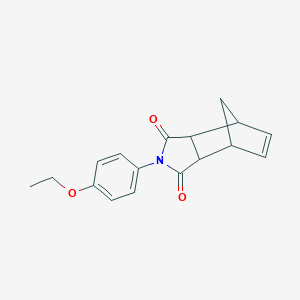
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning.
Biochemical and Physiological Effects:
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- is its high yield and purity during synthesis. This makes it an ideal compound for use in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-. One of the future directions is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide a better understanding of its safety and efficacy in humans. Another future direction is to explore the potential applications of this compound in the field of materials science, particularly in the synthesis of novel materials with unique properties. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- can be achieved through several methods. One of the most commonly used methods is the reaction between 4-ethoxyaniline and maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used to synthesize novel materials with unique properties such as high thermal stability and electrical conductivity. In organic synthesis, this compound has been used as a building block for the synthesis of various complex organic molecules.
Propiedades
Número CAS |
15247-36-6 |
|---|---|
Nombre del producto |
4,7-Methano-1H-isoindole-1,3(2H)-dione, 2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro- |
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
4-(4-ethoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H17NO3/c1-2-21-13-7-5-12(6-8-13)18-16(19)14-10-3-4-11(9-10)15(14)17(18)20/h3-8,10-11,14-15H,2,9H2,1H3 |
Clave InChI |
ARBJHLNLBFLVLV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





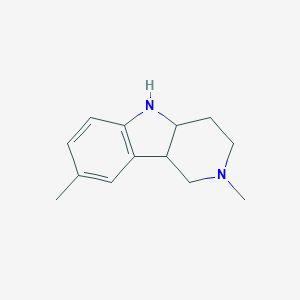
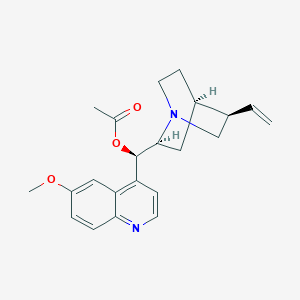
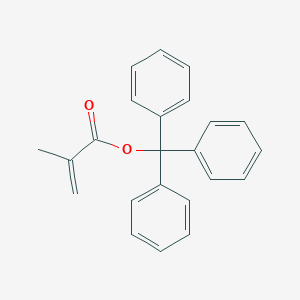
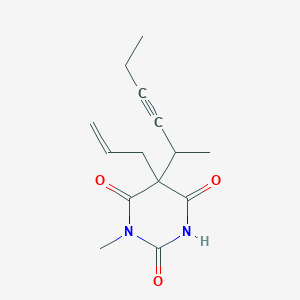
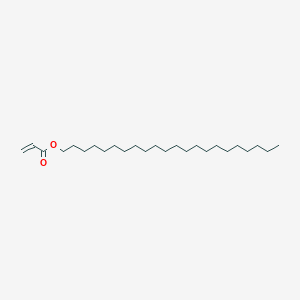
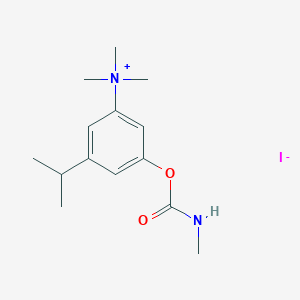
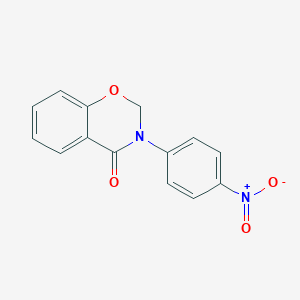


![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)

